molecular formula C13H13N3O5S B3022216 [(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1142202-78-5

[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Cat. No.: B3022216
CAS No.: 1142202-78-5
M. Wt: 323.33 g/mol
InChI Key: MYYOSANFGDVIKO-UHFFFAOYSA-N
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Description

The compound [(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (hereafter referred to as Compound A) is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-methoxyphenylaminocarbonyl group and at position 2 with a methoxy-linked acetic acid moiety. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological applications, including antimicrobial, anticonvulsant, and antitumor activities .

  • Structural Features: 1,3,4-Thiadiazole Core: Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding in biological targets. Methoxy-Acetic Acid Side Chain: The acetic acid group improves solubility and may act as a hydrogen bond donor/acceptor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(22-13)6-21-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOSANFGDVIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127110
Record name Acetic acid, 2-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-78-5
Record name Acetic acid, 2-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The compound [(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is a derivative of 1,3,4-thiadiazole. Thiadiazole derivatives are known to be potent and selective human adenosine A3 receptor antagonists. The adenosine A3 receptor plays a significant role in several physiological and pathological processes, including inflammation, cancer, and cardiovascular conditions.

Mode of Action

As an antagonist of the adenosine A3 receptor, the compound binds to these receptors, preventing their activation by adenosine. This blockade can inhibit the downstream signaling pathways triggered by the activation of these receptors.

Biochemical Pathways

The adenosine A3 receptor is part of the G-protein-coupled receptor family. When blocked by the compound, the downstream signaling pathways related to adenylate cyclase and cyclic AMP production are affected. This can lead to changes in cellular processes such as cell proliferation, inflammation, and neurotransmission.

Result of Action

The inhibition of the adenosine A3 receptor by the compound can lead to various molecular and cellular effects. For instance, it can modulate inflammatory responses, potentially reducing inflammation. It may also affect cell proliferation, which could have implications in conditions like cancer. Furthermore, thiadiazole derivatives have been reported to possess anticonvulsant, sedative-hypnotic, and CNS depressant activities.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological environment (e.g., pH, temperature), presence of other drugs or substances, and patient-specific factors (e.g., age, genetics, disease state). Understanding these influences is crucial for optimizing drug delivery and therapeutic outcomes.

Biological Activity

[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention for their potential biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₃H₁₃N₃O₅S. It contains a thiadiazole ring and a methoxyphenyl substituent, which are significant for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

PropertyValue
Molecular Weight301.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in several studies:

  • Cytotoxicity Against Cancer Cells :
    • A review by Alam et al. (2020) highlighted that several 1,3,4-thiadiazole derivatives exhibit strong anticancer properties. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types including lung (A549) and breast (MCF-7) cancers .
    • In vitro studies have shown that modifications on the phenyl ring significantly enhance anticancer activity. For example, compounds with methoxy substitutions have been noted for their increased potency .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves the inhibition of tubulin polymerization and interference with cell cycle progression. Docking studies suggest that these compounds can bind effectively to tubulin, disrupting microtubule dynamics crucial for cancer cell proliferation .
    • Additionally, some studies indicate that these compounds may induce apoptosis via caspase activation pathways .

Case Studies

  • Study on Antiproliferative Activity :
    A study conducted by Jakovljević et al. (2017) evaluated a series of thiadiazole derivatives against human lung cancer (A549) and leukemia (HL-60) cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects without notable toxicity to normal cells .
  • Structure-Activity Relationship Studies :
    Research has focused on understanding how different substituents affect biological activity. For instance, compounds with methoxy groups have been associated with enhanced cytotoxicity compared to their unsubstituted counterparts . This suggests that further modifications could lead to even more potent derivatives.

Summary of Findings

The biological activity of this compound is promising based on existing literature regarding its structural analogs. Key findings include:

  • Strong Cytotoxicity : Effective against various cancer cell lines with low IC50 values.
  • Mechanistic Insights : Involvement in tubulin disruption and apoptosis induction.
  • Potential for Further Research : Opportunities for structural modifications to enhance efficacy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including [(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Pesticide Development

The compound's structural characteristics lend it potential as a pesticide. Its ability to disrupt biological processes in pests suggests that it could be formulated into agrochemicals aimed at controlling agricultural pests while minimizing harm to beneficial organisms .

Plant Growth Regulation

Research has indicated that certain thiadiazole derivatives can act as plant growth regulators. This application could enhance crop yields by promoting growth or resistance to environmental stressors .

Synthesis of Polymers

The unique functional groups present in this compound allow for its incorporation into polymer matrices. This could lead to the development of novel materials with enhanced properties such as increased thermal stability or improved mechanical strength .

Nanotechnology

In nanotechnology, this compound could serve as a precursor for synthesizing nanoparticles with specific functional properties. Its ability to form complexes with metals may facilitate the development of nanomaterials for applications in electronics and catalysis .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial properties .
  • Anti-inflammatory Mechanism Investigation : Research published in Phytochemistry explored the anti-inflammatory mechanisms of thiadiazole compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
  • Agricultural Field Trials : Field trials conducted by agricultural scientists tested the efficacy of thiadiazole-based pesticides on crop yield and pest control. Results indicated a significant reduction in pest populations and an increase in crop yield compared to untreated controls .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Nitro Groups

N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Derivatives
  • Structure: Features a nitro group (electron-withdrawing) at the phenyl ring instead of methoxy (electron-donoring) .
  • In contrast, the methoxy group in Compound A may enhance metabolic stability and improve membrane permeability due to its lipophilic nature .
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Derivatives
  • Activity : Demonstrated 100% protection in MES anticonvulsant assays, outperforming nitro-substituted analogs .
  • Key Insight : The 4-methoxyphenyl substitution likely optimizes the balance between lipophilicity and electronic effects for CNS penetration.

Core Heterocycle Variations: Thiadiazole vs. Oxadiazole

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
  • Structure : Replaces the thiadiazole sulfur with oxygen, forming a 1,3,4-oxadiazole core .
  • Solubility: The acetic acid group in both compounds enhances aqueous solubility, but the thiadiazole core in Compound A may offer stronger hydrogen-bonding capacity.

Acetic Acid Linkage Strategies

7-[(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one
  • Structure : Attaches the thiadiazole-acetic acid moiety to a coumarin scaffold via a methoxy linker .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for the thiadiazole ring (δ 8.5–9.5 ppm for H-2, δ 160–170 ppm for C-2/C-5), methoxyphenyl group (δ 3.8 ppm for -OCH3), and acetic acid moiety (δ 4.2–4.5 ppm for -OCH2-) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amide and acetic acid) and thiadiazole ring vibrations (600–800 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
  • HPLC : Ensure >95% purity using C18 columns with acetonitrile/water gradients .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Basic

  • Antimicrobial Activity : Use MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth, with 24-hour incubation at 37°C .
  • Anticancer Screening : Perform MTT assays on HeLa or MCF-7 cells, using 48-hour exposure and IC50 calculations .
  • Enzyme Inhibition : Test COX-2 or HDAC inhibition via fluorometric kits, comparing to reference inhibitors (e.g., celecoxib) .

How can stability studies resolve contradictions in degradation profiles under varying pH and temperature?

Q. Advanced

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfur oxidation) pathways .
  • Mass Balance Analysis : Ensure total degradation products + parent compound = 100% (±2%) to validate assay accuracy . Adjust storage recommendations (e.g., pH 6–8, 4°C) based on stability thresholds .

What computational strategies support structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or tubulin). Prioritize derivatives with stronger hydrogen bonds (e.g., -NH of 4-methoxyphenyl to Asp831 in EGFR) and lower binding energies (< -8 kcal/mol) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against IC50 data to predict bioactivity .

What methodologies are recommended for polymorph screening and crystallographic analysis?

Q. Advanced

  • Polymorph Screening : Recrystallize from 10 solvent systems (e.g., ethanol/water, acetone/hexane) using slow evaporation. Characterize forms via PXRD and DSC (melting point ±2°C variation indicates polymorphism) .
  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/ether). Refine structures using SHELXL (R1 < 0.05) to confirm hydrogen-bonding networks and planarity of the thiadiazole ring .

How can researchers address spectral contradictions arising from tautomerism or solvate formation?

Q. Advanced

  • Variable-Temperature NMR : Probe tautomeric equilibria (e.g., thione ⇌ thiol) by acquiring spectra at 25–60°C. Sharpening of -SH peaks (δ 3–4 ppm) indicates dynamic exchange .
  • TGA-DSC : Detect solvates (e.g., hydrate loss at 100–150°C) and correlate with PXRD changes. Use DMF or DMSO to resolve disorder in crystallographic models .

What strategies improve solubility and bioavailability without altering core pharmacophores?

Q. Advanced

  • Prodrug Design : Synthesize methyl ester or PEGylated derivatives to enhance logP. Hydrolyze in vitro using esterase-containing PBS (pH 7.4) to confirm reconversion .
  • Salt Formation : React the acetic acid moiety with organic bases (e.g., piperazine) in ethanol. Test solubility in simulated gastric fluid (≥1 mg/mL target) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

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